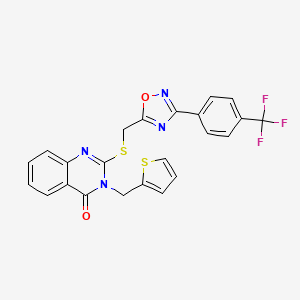

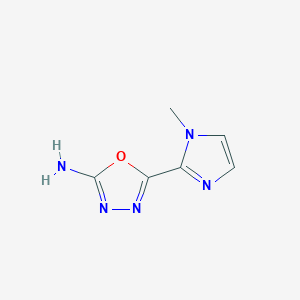

3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has been extensively studied for its potential biological activities. The quinazolin-4(3H)-one derivatives have shown promise as bactericides and fungicides, particularly against phytopathogenic microorganisms . These compounds have been synthesized and characterized, and their structure-activity relationships have been investigated through various analyses, including 3D-QSAR .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves the formation of a 1,3,4-oxadiazole thioether moiety, which is a crucial structural component for the observed biological activity . The synthesis process includes the design and preparation of the target compounds, followed by their evaluation against specific microorganisms. The synthesis of related compounds has also been reported, where different substituents are introduced to the quinazolin-4(3H)-one core to study their effects on biological activity .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives has been analyzed using various spectroscopic methods, including FTIR, NMR, and mass spectroscopy . Theoretical studies, such as DFT and TD-DFT calculations, have been employed to predict the vibrational spectra, electronic transitions, and to study the tautomeric equilibria between thione and thiol forms . These analyses help in understanding the stability and reactivity of the compounds, as well as their potential interactions with biological targets.

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives undergo a range of chemical reactions, including alkylation, cyclization, and tautomerism . These reactions are important for modifying the structure of the compounds to enhance their biological activity or to study their mechanism of action. For instance, the recyclization of certain derivatives into new 1,3,4-oxadiazoles has been observed under alkaline conditions, which is an unusual and interesting transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives, such as their solubility, melting points, and stability, are crucial for their practical application as bactericides and fungicides . The polarizability and hyperpolarizability of these compounds have been studied, indicating their potential as nonlinear optical (NLO) materials . Additionally, the molecular electrostatic potential (MEP) analysis reveals the reactive sites for electrophilic and nucleophilic attacks, which is valuable information for understanding their interactions with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

A study by Alagarsamy and Parthiban (2013) describes the synthesis of novel quinazolin-4(3H)-ones with potential H1-antihistaminic activity. The compounds showed significant protection in guinea pigs against histamine-induced bronchospasm, with one derivative showing negligible sedation compared to the reference standard chlorpheniramine maleate, indicating its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Another study focused on the synthesis of quinazolin-4-ones linked with 1,3-thiazole hybrids, showing potent anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed better antibacterial activity than the reference drug Isoniazide, suggesting their potential for further development as anti-tubercular agents (Nagaladinne, Hindustan, & Nayakanti, 2020).

Antimicrobial Activity

Research on quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties revealed their synthesis and evaluation for antibacterial activity. Some derivatives, particularly morpholino variants, showed encouraging antibacterial activity (Ahmed, Abd-Alla, & El-zohry, 2007).

A study on novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolylthioether moiety demonstrated significant antimicrobial activities. Some compounds exhibited superior antibacterial and fungicidal effects compared to commercial bactericides and fungicides, highlighting their potential as new agricultural microbicides (Yan et al., 2016).

Antioxidant and Cytotoxic Activity

- Pele et al. (2022) synthesized new polyphenolic derivatives of quinazolin-4(3H)-one, evaluating their antioxidant and cytotoxic activities. The derivatives showed high antioxidant activity and cytotoxicity against cancerous cell lines while being compatible with normal cells, suggesting their potential for therapeutic applications (Pele et al., 2022).

properties

IUPAC Name |

3-(thiophen-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O2S2/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(32-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-33-16/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWNTSBWFSZTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)